Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methoxyphenylmethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-2-methoxypyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 4-chloro-2-methoxy-6-methyl-
- Pyrimidine, 4-chloro-2-methoxy-6-phenyl-
- Pyrimidine, 4-chloro-2-methoxy-6-(4-hydroxyphenyl)-
Uniqueness
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenylmethyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
143467-63-4 |
---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-11-5-3-9(4-6-11)7-10-8-12(14)16-13(15-10)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZIKQZQBVRZHPGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.